molecular formula C17H18 B3274636 3,5-Diphenyl-1-pentene CAS No. 61141-97-7

3,5-Diphenyl-1-pentene

Cat. No.: B3274636
CAS No.: 61141-97-7
M. Wt: 222.32 g/mol
InChI Key: CNHSYMXTPGADKW-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1-pentene is an organic compound with the molecular formula C17H18 It is characterized by a pentene backbone with phenyl groups attached at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diphenyl-1-pentene can be synthesized through several methods, including:

    Grignard Reaction: One common method involves the reaction of 3,5-dibromopentene with phenylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is typically carried out in an anhydrous ether solvent under reflux conditions.

    Friedel-Crafts Alkylation: Another method involves the alkylation of benzene with this compound using aluminum chloride as a catalyst. This reaction is performed under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or Friedel-Crafts alkylation, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1-pentene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound can yield 3,5-diphenylpentane using catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3,5-Diphenylpentanone or 3,5-diphenylpentanoic acid.

    Reduction: 3,5-Diphenylpentane.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3,5-Diphenyl-1-pentene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1-pentene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in hydrogenation reactions, it interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the double bond. In biological systems, its derivatives may interact with cellular receptors or enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenyl-1-butene: Similar structure but with a shorter carbon chain.

    3,5-Diphenyl-1-hexene: Similar structure but with a longer carbon chain.

    3,5-Diphenyl-1-pentane: Saturated analog of 3,5-Diphenyl-1-pentene.

Properties

IUPAC Name

3-phenylpent-4-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18/c1-2-16(17-11-7-4-8-12-17)14-13-15-9-5-3-6-10-15/h2-12,16H,1,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHSYMXTPGADKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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